2-Methylcyclopropane-1-carbohydrazide
Overview
Description
2-Methylcyclopropane-1-carbohydrazide is a compound of interest in the field of organic chemistry. It is closely related to other cyclopropane derivatives, which are known for their reactivity and potential in synthesizing various biologically active compounds.
Synthesis Analysis
The synthesis of 2-Methylcyclopropane-1-carbohydrazide and related compounds often involves the addition of carbene to a glycal, leading to divergent reactivity. This includes ring expansion and cleavage to branched carbohydrates (Harvey, Hewitt, Moore, & Somarathne, 2014). Additionally, methods for the synthesis of cyclopropyl carbocyclic nucleosides starting from methanohomoserine derivatives have been reported, showcasing the compound's versatility (Rifé & Ortuño, 1999).
Molecular Structure Analysis
The molecular structure of 2-Methylcyclopropane-1-carbohydrazide and related cyclopropane derivatives is characterized by their cyclopropane core. This structure is crucial in determining the compound's reactivity and subsequent chemical transformations.
Chemical Reactions and Properties
Cyclopropane derivatives, including 2-Methylcyclopropane-1-carbohydrazide, are involved in various chemical reactions. This includes cycloadditions with different π systems, which have been explored for the synthesis of carbocycles (Gao, Fu, & Yu, 2015).
Scientific Research Applications
Synthesis and Biological Evaluation
In a study by Boztaş et al. (2019), the synthesis of bromophenol derivatives with a cyclopropyl moiety, which includes structures related to 2-Methylcyclopropane-1-carbohydrazide, was examined. These derivatives were found to be effective inhibitors of certain enzymes, suggesting potential applications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Enantioselective Chemoenzymatic Synthesis
Lugano et al. (1992) explored the enantioselective chemoenzymatic synthesis of 1-amino 2-methylcyclopropane carboxylic acids, indicating a methodological advancement in synthesizing compounds structurally similar to 2-Methylcyclopropane-1-carbohydrazide (Lugano et al., 1992).
Electrochemical Carbonylation
Yanilkin et al. (1996) conducted research on the electrochemical carbonylation of cyclopropane derivatives. This study potentially offers insights into chemical processes relevant to the modification or synthesis of compounds like 2-Methylcyclopropane-1-carbohydrazide (Yanilkin et al., 1996).
Thermal Rearrangements
Bozkaya and Özkan (2012) performed a theoretical investigation on the thermal rearrangements of 1-ethynyl-2-methylcyclopropane, which could provide valuable information on the stability and reactivity of related cyclopropane derivatives (Bozkaya & Özkan, 2012).
Antibacterial Candidates
Al-Wahaibi et al. (2020) synthesized two novel N′-heteroarylidene-1-carbohydrazide derivatives and explored their structural characteristics and antibacterial properties. This research demonstrates the potential of carbohydrazide derivatives in developing new antibacterial agents (Al-Wahaibi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-methylcyclopropane-1-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-3-2-4(3)5(8)7-6/h3-4H,2,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPEAHLEMYMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980685 | |
Record name | 2-Methylcyclopropane-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90980685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclopropane-1-carbohydrazide | |
CAS RN |
63884-38-8 | |
Record name | Hydrazine, N-((2-methylcyclopropyl)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylcyclopropane-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90980685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclopropane-1-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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